
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine is a tetrapeptide composed of the amino acids tyrosine, alanine, isoleucine, and threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Its unique sequence and structure allow it to participate in specific biochemical interactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (L-threonine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (L-isoleucine) is activated and coupled to the deprotected amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-alanine and L-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Quality Control: Mass spectrometry and amino acid analysis are employed to confirm the peptide’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified forms of the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced peptide forms.
Substitution: Alkylated or acylated peptide derivatives.
Applications De Recherche Scientifique
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Explored for its ability to form self-assembling nanostructures and hydrogels.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes. Its molecular targets include:
Enzymes: Can be substrates for proteases or kinases.
Receptors: May interact with cell surface receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Tyrosyl-L-alanyl-L-isoleucyl-L-serine
- L-Tyrosyl-L-alanyl-L-leucyl-L-threonine
- L-Tyrosyl-L-alanyl-L-isoleucyl-L-valine
Uniqueness
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine is unique due to its specific sequence, which imparts distinct biochemical properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specialized applications.
Propriétés
Numéro CAS |
845509-99-1 |
|---|---|
Formule moléculaire |
C22H34N4O7 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H34N4O7/c1-5-11(2)17(21(31)26-18(13(4)27)22(32)33)25-19(29)12(3)24-20(30)16(23)10-14-6-8-15(28)9-7-14/h6-9,11-13,16-18,27-28H,5,10,23H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)(H,32,33)/t11-,12-,13+,16-,17-,18-/m0/s1 |
Clé InChI |
RXWNNTNUPFLYBF-BXLPEHKBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)

![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
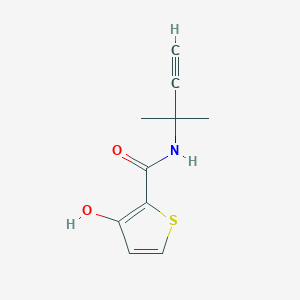

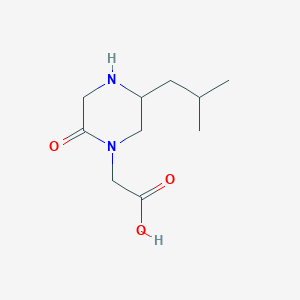
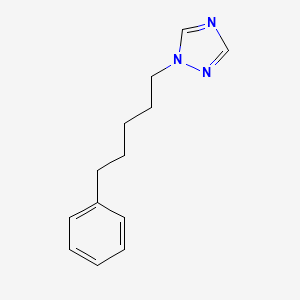
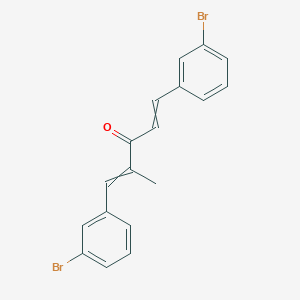
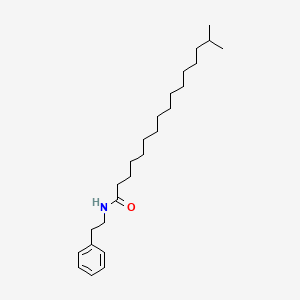
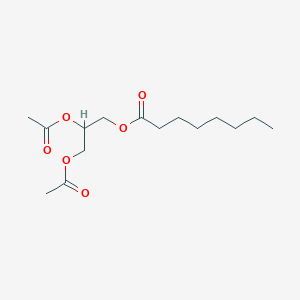
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
